1-Bromo-5-difluoromethoxy-3-fluoro-2-nitrobenzene
Description
Properties
IUPAC Name |
1-bromo-5-(difluoromethoxy)-3-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-4-1-3(15-7(10)11)2-5(9)6(4)12(13)14/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWROVUNQOAEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Bromo-5-difluoromethoxy-3-fluoro-2-nitrobenzene (CAS No. 1804910-35-7) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical properties, and effects observed in various studies.
Chemical Structure and Properties
1-Bromo-5-difluoromethoxy-3-fluoro-2-nitrobenzene features a complex structure characterized by the presence of bromine, fluorine, and nitro groups, which contribute to its reactivity and interactions with biological targets. The molecular formula is .
The biological activity of 1-Bromo-5-difluoromethoxy-3-fluoro-2-nitrobenzene is primarily attributed to its ability to interact with various enzymes and proteins. The compound's electron-withdrawing groups enhance its reactivity, allowing it to participate in nucleophilic aromatic substitution reactions, which are essential for modifying biological targets.
1-Bromo-5-difluoromethoxy-3-fluoro-2-nitrobenzene has been shown to exhibit significant effects on cellular processes:
- Enzyme Interaction : It interacts with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, studies indicate that it can modulate the activity of key signaling proteins, which leads to altered cellular responses.
- Cell Signaling : The compound influences cell signaling pathways that regulate gene expression and cellular metabolism. This modulation can result in enhanced or suppressed cellular functions depending on the concentration and context of exposure.
Research Findings
Recent studies have provided insights into the biological activities of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Activity : A study evaluated the cytotoxic effects of 1-Bromo-5-difluoromethoxy-3-fluoro-2-nitrobenzene on breast cancer cell lines MCF-7 and MDA-MB-231. The compound showed significant cytotoxicity, particularly when used in combination with doxorubicin, enhancing the overall therapeutic effect ( ).
- Kinase Inhibition : High-throughput screening identified this compound as a potent inhibitor of several serine/threonine kinases. The IC50 values for SIK1, SIK2, and SIK3 were determined to be in the low nanomolar range, indicating strong inhibitory potential ( ).
Dosage Effects
The biological activity of 1-Bromo-5-difluoromethoxy-3-fluoro-2-nitrobenzene varies significantly with dosage:
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the pharmaceutical industry for developing drugs that target specific diseases, including cancer and infectious diseases. The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the molecular framework.
Reactivity and Transformation
- The compound can undergo various chemical transformations, including:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles using palladium catalysis.
- Reduction Reactions : Nitro groups can be reduced to amino groups under hydrogenation conditions.
- Oxidation Reactions : The methoxy group can be oxidized to form aldehydes or acids.
Biological Applications
Antimicrobial and Anticancer Properties
- Research indicates that compounds similar to 1-Bromo-5-difluoromethoxy-3-fluoro-2-nitrobenzene exhibit significant antimicrobial and anticancer activities. The unique combination of halogen and nitro groups enhances its biological activity by facilitating interactions with enzymes and receptors involved in disease pathways .
Enzyme Inhibition
- Studies have shown that this compound can inhibit specific enzymes, making it a candidate for drug development aimed at diseases such as cancer. Its structural features may enhance binding affinity to enzyme active sites, leading to potent inhibitory effects .
Material Science
Development of Advanced Materials
- The compound is utilized in creating specialty chemicals and advanced materials with unique properties. Its fluorinated structure contributes to improved thermal stability and chemical resistance, making it suitable for applications in coatings and polymers.
Case Study 1: Inhibition of Histone Deacetylases (HDACs)
A study explored fluorinated derivatives similar to 1-Bromo-5-difluoromethoxy-3-fluoro-2-nitrobenzene for their ability to inhibit HDACs. Results indicated that increased fluorination correlated with enhanced potency against HDACs, suggesting its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antimicrobial Activity
Another research project focused on the antimicrobial efficacy of fluorinated nitroaromatic compounds. Findings demonstrated that compounds with similar structures exhibited significant activity against various bacterial strains, highlighting their potential use in treating infections caused by resistant bacteria .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their properties based on available evidence:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: The nitro group enhances electrophilic substitution reactivity, while halogens (Br, F) and alkoxy groups (OCH₃, OCF₂H) modulate electronic and steric effects. Halogen Diversity: Bromine at position 1 is common in analogs, but iodine (e.g., in ) increases molar mass and may alter reactivity in cross-coupling reactions.
Safety Profiles :
Physical Properties
Limited data on melting/boiling points are available, but trends can be inferred:
- Molar Mass : Difluoromethoxy analogs (hypothetical ~280 g/mol) would fall between methoxy (~262 g/mol) and trifluoromethoxy (~412 g/mol) derivatives.
- Solubility : Nitro and halogen groups reduce water solubility, while alkoxy groups may improve solubility in polar aprotic solvents.
Preparation Methods
Starting Materials and Key Intermediates
- Aromatic precursors such as fluoro-nitrobenzene derivatives or amino-fluoro-nitrobenzenes are common starting points.
- Difluoromethoxy groups are introduced by reaction with chlorodifluoromethane or related reagents under basic conditions.
- Bromination is performed on the difluoromethoxy-fluoro-nitrobenzene intermediate.
Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Nitration | Mixed acid (HNO₃/H₂SO₄), low temperature (0-5 °C) | Introduces nitro group regioselectively on fluorobenzene derivatives |
| 2 | Fluorination | Selectfluor or N-fluorobenzenesulfonimide (NFSI) | Electrophilic fluorination to install fluorine substituent |
| 3 | Difluoromethoxy group formation | Reaction with chlorodifluoromethane and K₂CO₃ base | Nucleophilic substitution to form difluoromethoxy substituent |
| 4 | Bromination | Bromine or brominating agents in inert solvents (DCM, chloroform), controlled temperature | Electrophilic aromatic substitution to install bromine at position 1 or 5, depending on regioselectivity |
| 5 | Purification | Extraction, washing, recrystallization | Ensures high purity of final product |
Example Synthetic Procedure (Adapted)
- Nitration: The fluoro-substituted benzene is nitrated using a mixture of concentrated nitric and sulfuric acids at 0-5 °C to avoid over-nitration.
- Difluoromethoxy introduction: The intermediate is reacted with chlorodifluoromethane in the presence of potassium carbonate to substitute a hydroxy or halogen group with difluoromethoxy.
- Bromination: The difluoromethoxy-fluoro-nitrobenzene is brominated using bromine in dichloromethane at low temperature to selectively introduce the bromine atom.
- Purification: The crude product is extracted with dichloromethane, washed, and purified by recrystallization.
Catalytic and Industrial Improvements
- Palladium-catalyzed direct arylation has been reported to improve regioselectivity and yields in the bromination step for polyfluoroalkoxy-substituted bromobenzenes.
- Continuous flow reactors and optimized solvent systems (e.g., N-methylpyrrolidone or N,N-dimethylformamide) are used to enhance reaction control and scalability.
- Use of cuprous or zinc cyanide catalysts in related halogenation steps has been documented to improve reaction efficiency and reduce by-products.
Research Findings and Reaction Analysis
- The electron-withdrawing effects of the nitro and fluoro groups direct electrophilic bromination to the desired position on the aromatic ring.
- Difluoromethoxy substituents are introduced via nucleophilic substitution of halogenated intermediates, often requiring strong bases and controlled temperature.
- Reaction monitoring by NMR (especially ¹⁹F NMR) and IR spectroscopy confirms substitution patterns and functional group integrity.
- Purity and crystal structure characterization by X-ray crystallography reveal typical monoclinic systems with halogen bonding and C–H···F interactions stabilizing the compound.
Data Table: Summary of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Nitration temperature | 0–5 °C | To avoid over-nitration |
| Fluorination reagent | Selectfluor or NFSI | Electrophilic fluorination |
| Difluoromethoxy formation | Chlorodifluoromethane + K₂CO₃, mild heating | Nucleophilic substitution |
| Bromination solvent | Dichloromethane or chloroform | Inert solvent to prevent side reactions |
| Bromination temperature | 0–25 °C | Controlled to enhance regioselectivity |
| Catalysts | Pd-catalyst (e.g., Pd(OAc)₂), CuCN or ZnCN (in related steps) | For improved yield and selectivity |
| Reaction time | 1–10 hours | Depending on step and scale |
| Purification method | Extraction, washing, recrystallization | Ensures high purity |
Summary and Expert Recommendations
- The synthesis of 1-Bromo-5-difluoromethoxy-3-fluoro-2-nitrobenzene is best approached via stepwise functional group introduction, starting from fluorinated aromatic precursors.
- Careful control of reaction conditions, especially temperature and reagent stoichiometry, is critical to achieve regioselective bromination and avoid side reactions.
- Catalytic methods, particularly palladium-catalyzed direct arylation, offer promising improvements for industrial-scale synthesis.
- Analytical techniques such as ¹⁹F NMR, IR spectroscopy, and X-ray crystallography are essential for confirming structure and purity.
- Continuous flow and optimized solvent systems can enhance scalability and reproducibility.
This detailed synthesis overview integrates current research and industrial practices, providing a comprehensive resource for chemists preparing 1-Bromo-5-difluoromethoxy-3-fluoro-2-nitrobenzene.
Q & A
Q. Key Methodological Considerations :
- Use inert atmospheres (N₂/Ar) to prevent side reactions during halogenation.
- Monitor reaction progress with HPLC or TLC to isolate intermediates.
Advanced: How can regioselectivity challenges in nitration be addressed?
Answer:
Regioselectivity in nitration is influenced by:
- Substituent Effects : Electron-withdrawing groups (e.g., Br, F) direct nitration to specific positions. Computational modeling (DFT) predicts preferred sites based on charge distribution.
- Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DCM) and Lewis acids (e.g., FeCl₃) enhance regiocontrol.
- Temperature Gradients : Lower temperatures (−10°C to 5°C) reduce kinetic competition between multiple reaction pathways .
Q. Example Protocol :
- Substrate : 1-Bromo-5-difluoromethoxy-3-fluorobenzene.
- Conditions : HNO₃ (1.2 eq) in H₂SO₄ at 0°C for 2 hours.
- Yield : ~65% (isolated via column chromatography) .
Basic: What analytical techniques confirm the compound’s structure?
Answer:
- NMR Spectroscopy :
- ¹⁹F NMR : Identifies difluoromethoxy (−OCF₂) and fluorine substituents (δ −55 to −60 ppm for CF₂).
- ¹H/¹³C NMR : Assigns aromatic protons and carbons, with coupling patterns revealing substitution positions.
- X-ray Crystallography : Resolves nitro group orientation and steric effects .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected: [M+H]⁺ = 316.95).
Advanced: How does the compound’s stability vary under different storage conditions?
Answer:
-
Thermal Stability : Assessed via DSC/TGA. The nitro group decomposes above 150°C; store below 25°C.
-
Light Sensitivity : UV-Vis spectroscopy shows degradation under UV light (λ > 300 nm). Use amber glassware.
-
Hydrolytic Stability :
pH Half-Life (25°C) 2 >30 days 7 14 days 10 3 days Hydrolysis occurs via nucleophilic attack on the difluoromethoxy group .
Advanced: How to resolve contradictions in reported reaction yields for its synthesis?
Answer:
Conflicting yields often arise from:
- Impurity Profiles : Side products (e.g., di-nitrated derivatives) reduce isolated yields. Use preparative HPLC for purification.
- Reagent Purity : Trace water in solvents deactivates Lewis acids. Dry solvents over molecular sieves.
- Catalyst Variability : Compare FeCl₃ vs. AlCl₃ in nitration; AlCl³ may increase yield by 10–15% but requires strict stoichiometry .
Q. Systematic Approach :
Replicate conditions from conflicting studies.
Use DoE (Design of Experiments) to test variable interactions (e.g., temperature vs. catalyst loading).
Advanced: What structural analogs exhibit comparable biological activity?
Answer:
Comparative studies highlight substituent effects on bioactivity:
| Compound | Antimicrobial (MIC, μg/mL) | Antitumor (IC₅₀, μM) |
|---|---|---|
| Target Compound | 12.5 | 8.2 |
| 4-Bromo-2-fluoro-5-nitrobenzoic acid | 25.0 | 10.5 |
| 2-Fluoro-5-nitrobenzene | >50 | 32.0 |
| The difluoromethoxy group enhances membrane permeability, while bromine improves target binding . |
Basic: What safety precautions are critical during synthesis?
Answer:
- Nitro Group Hazards : Avoid friction/heat to prevent explosive decomposition.
- Fluorinated Reagents : Use PPE (gloves, face shield) due to toxicity.
- Waste Disposal : Neutralize acidic byproducts (e.g., H₂SO₄ residuals) with NaHCO₃ before disposal .
Advanced: How to model its environmental degradation pathways?
Answer:
- Hydrolysis Pathways : Simulate at pH 2–10 using LC-MS to identify breakdown products (e.g., phenolic derivatives).
- Photodegradation : Expose to UV light (254 nm) and track intermediates via GC-MS.
- Ecotoxicity Assays : Use Daphnia magna or algae models to assess aquatic toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
